molecular formula C10H17N3O B3080362 4-[5-(Propan-2-YL)-1,3,4-oxadiazol-2-YL]piperidine CAS No. 1082899-74-8

4-[5-(Propan-2-YL)-1,3,4-oxadiazol-2-YL]piperidine

Cat. No. B3080362
M. Wt: 195.26 g/mol
InChI Key: QLJCZJYWAWJDIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08642774B2

Procedure details

100 mL saturated dioxane-HCl was added to 16 g 4-(5-isopropyl-(1,3,4) oxadiazol-2-yl)-piperidine-1-carboxylic acid tert-butyl ester in 100 mL dioxane at 0° C. The mixture was stirred at RT for 2 h. The precipitate was filtered and washed with ethyl acetate to give 12.3 g of the desired product.
Quantity
100 mL
Type
reactant
Reaction Step One
Name
4-(5-isopropyl-(1,3,4) oxadiazol-2-yl)-piperidine-1-carboxylic acid tert-butyl ester
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.O1CCOCC1.C(OC([N:15]1[CH2:20][CH2:19][CH:18]([C:21]2[O:22][C:23]([CH:26]([CH3:28])[CH3:27])=[N:24][N:25]=2)[CH2:17][CH2:16]1)=O)(C)(C)C>O1CCOCC1>[CH:26]([C:23]1[O:22][C:21]([CH:18]2[CH2:19][CH2:20][NH:15][CH2:16][CH2:17]2)=[N:25][N:24]=1)([CH3:28])[CH3:27] |f:0.1|

Inputs

Step One
Name
Quantity
100 mL
Type
reactant
Smiles
Cl.O1CCOCC1
Name
4-(5-isopropyl-(1,3,4) oxadiazol-2-yl)-piperidine-1-carboxylic acid tert-butyl ester
Quantity
16 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)C=1OC(=NN1)C(C)C
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at RT for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
WASH
Type
WASH
Details
washed with ethyl acetate

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)(C)C1=NN=C(O1)C1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 12.3 g
YIELD: CALCULATEDPERCENTYIELD 116.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.